4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with azepane and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid derivatives with thionyl chloride to form benzoyl chloride, which is then reacted with thiazole-2-amine to form N-(thiazol-2-yl)benzamide.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions. Azepane is reacted with sulfonyl chloride to form azepan-1-ylsulfonyl chloride.
Final Coupling Reaction: The final step involves coupling the azepan-1-ylsulfonyl chloride with N-(thiazol-2-yl)benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, while the azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonyl chlorides, thionyl chloride, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted benzamide and azepane derivatives.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane and thiazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The benzamide core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-yl)-N-(thiazol-2-yl)benzamide: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
N-(thiazol-2-yl)benzamide: Lacks both the azepane and sulfonyl groups, resulting in different chemical and biological properties.
4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane ring, which may alter its pharmacokinetic properties.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the presence of both azepane and thiazole groups, which contribute to its distinct chemical reactivity and potential biological activity. The sulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-12-23-16)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOBTKGHWOFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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